molecular formula C15H11ClN2O2S B4895677 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B4895677
M. Wt: 318.8 g/mol
InChI Key: PLKUVZQRIFAWAI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole ring linked via a sulfanyl group to an acetamide core, which is further substituted with a 4-chlorophenyl group. Its molecular formula is C₁₆H₁₂ClN₂O₂S, with a molecular weight of 332.81 g/mol (logP = 3.94, polar surface area = 41.1 Ų) . This compound exhibits structural motifs common in agrochemicals and pharmaceuticals, particularly the 4-chlorophenyl group, which is known to enhance bioactivity and stability in pesticidal agents .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKUVZQRIFAWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring and chlorophenyl group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Core Structural Variations and Substituent Effects

The table below compares 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference
This compound C₁₆H₁₂ClN₂O₂S 332.81 Benzoxazole sulfanyl, 4-chlorophenyl Potential insecticidal activity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₈H₂₀ClN₃OS 486.99 Pyridine sulfanyl, styryl groups High insecticidal activity vs. aphids
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C₂₀H₂₁ClN₆OS 415.90 Triazole sulfanyl, 4-butylphenyl Antioxidant properties (inferred)
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide C₂₁H₁₉ClN₄O₂S₂ 458.98 Thiadiazole, benzylsulfanyl, pyrrolidinone Synthetic intermediate
2-{[2-(Acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide C₁₆H₁₅ClN₂O₂S 334.82 Acetylamino phenyl sulfanyl Intermediate in heterocyclic synthesis

Key Observations :

  • Benzoxazole vs.
  • Chlorophenyl Substitution : The 4-chlorophenyl group is a conserved feature across many analogs, suggesting its critical role in bioactivity. For example, pyridine-based analogs with this group exhibit >2× higher aphid mortality compared to commercial insecticides like acetamiprid .
  • Sulfanyl Linker: The sulfanyl (-S-) group enhances metabolic stability and facilitates hydrogen bonding, as seen in compounds like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide, where the linker contributes to antioxidant efficacy .

Physicochemical Properties and Drug-Likeness

  • logP and Solubility : The target compound has a logP of 3.94 , indicating moderate lipophilicity, which is comparable to analogs like the triazole derivative (logP = 5.1) . However, its aqueous solubility (logSw = -4.43) is lower than pyridine-based analogs, likely due to reduced polarity .
  • Hydrogen Bonding: With 5 hydrogen bond acceptors and 1 donor, the benzoxazole derivative has a polar surface area of 41.1 Ų, similar to thiadiazole analogs (PSA = 111 Ų in triazole derivatives) , suggesting suitability for membrane penetration in agrochemical applications.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a synthetic molecule of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

  • Molecular Formula : C15H11ClN2O2S
  • Molecular Weight : 318.78 g/mol
  • InChI Key : PLKUVZQRIFAWAI-UHFFFAOYSA-N

These properties suggest a complex structure that may interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, revealing moderate to strong activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity Level
Bacillus subtilisModerate to Strong
Salmonella typhiModerate
Escherichia coliWeak
Staphylococcus aureusModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with breast and colon cancers. The structure-activity relationship (SAR) studies indicate that the presence of the benzoxazole moiety is crucial for its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cases. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are significant targets in treating Alzheimer's disease and certain gastrointestinal disorders respectively.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the substitution on the benzoxazole moiety significantly influence biological activity. Electron-withdrawing groups (like chlorine) enhance the compound's potency against cancer cells, while electron-donating groups can improve antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

Thioether Formation : Reacting 1,3-benzoxazole-2-thiol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfanyl-acetamide intermediate.

Amide Coupling : Introducing the 4-chlorophenyl group via coupling reagents like EDCI/HOBt in anhydrous DMF .

  • Optimization Strategies :
  • Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at ~δ 168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 357.04) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.5418 Å) and cryogenic cooling to reduce thermal motion artifacts .
  • Refinement Tools : Apply SHELXL for structure refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Validation : Cross-check with PLATON to identify missed symmetry or disorder. For conflicting bond lengths/angles, re-examine hydrogen bonding networks or solvent effects .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify key moieties (e.g., replace 4-chlorophenyl with other halophenyl groups) to assess bioactivity changes .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
  • Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .

Q. How should one approach the analysis of reaction intermediates during multi-step synthesis?

  • Methodological Answer :
  • Isolation Techniques : Use column chromatography with gradient elution (hexane/EtOAc) to separate intermediates.
  • Real-Time Monitoring : Implement LC-MS to detect transient species and optimize quenching times .
  • Quantitative NMR : Integrate ¹H NMR peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate intermediate yields .

Data Contradiction and Validation

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Standardize Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to validate IC₅₀ values.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazole analogs from ) to identify trends in substituent effects.

Methodological Tables

Q. Table 1: Key Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature0–5°C (step 1); 25°C (step 2)Reduces hydrolysis byproducts
SolventDMFEnhances nucleophilicity
Coupling ReagentEDCI/HOBtMinimizes racemization

Q. Table 2: Critical Crystallographic Parameters

ParameterValue/TechniquePurposeReference
Radiation SourceCu-Kα (λ = 1.5418 Å)High-resolution data
Refinement SoftwareSHELXLHandles twinning/disorder
Validation ToolPLATONDetects missed symmetry

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